molecular formula C10H10N4O3S B5652186 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide

2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B5652186
M. Wt: 266.28 g/mol
InChI Key: JBWSQKYZSWRSDB-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is a synthetic heterocyclic compound designed for research and development purposes. This acetamide derivative features a pyrimidine-isoxazole core, a structural motif found in compounds with diverse biological activities . Its molecular architecture, incorporating a thioether linker, makes it a candidate for investigations in medicinal chemistry and chemical biology, particularly in the exploration of enzyme inhibition and receptor binding studies. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. As with many specialized research chemicals, its full spectrum of applications and precise mechanism of action are subjects of ongoing scientific investigation . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c1-6-4-7(14-17-6)12-9(16)5-18-10-11-3-2-8(15)13-10/h2-4H,5H2,1H3,(H,11,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWSQKYZSWRSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12N4O2S
  • Molecular Weight : 252.31 g/mol
  • Structural Characteristics : The compound features a pyrimidine ring, an isoxazole moiety, and a thioether linkage, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Activity : Studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Effects : Preliminary investigations indicate that the compound exhibits antimicrobial activity against various bacterial strains.

Pharmacological Effects

Recent studies have explored the pharmacological effects of this compound, highlighting its potential therapeutic applications:

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide exhibits significant antiproliferative effects. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Analgesic and Anti-inflammatory Properties

Research has indicated that this compound may also possess analgesic properties. In animal models, it demonstrated a reduction in pain responses comparable to established analgesics. The anti-inflammatory effects were assessed using carrageenan-induced paw edema models, where the compound significantly reduced inflammation markers .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated antiproliferative effects on cancer cell lines.The compound showed significant inhibition of cell growth and induced apoptosis.
Study 2 Investigated analgesic effects in animal models.Demonstrated comparable efficacy to traditional analgesics with reduced side effects.
Study 3 Assessed antimicrobial activity against bacterial strains.Exhibited notable inhibition against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical chemistry. Below are key findings regarding its applications:

Anti-inflammatory Properties

Studies have demonstrated that derivatives containing thio and isoxazole groups can effectively inhibit inflammatory pathways. For instance, compounds similar to 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide have shown promising results in reducing edema in animal models, suggesting a potential for treating inflammatory diseases .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. Research indicates that it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine and isoxazole components can enhance antibacterial efficacy.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways . Furthermore, combinations with other chemotherapeutic agents have been explored to enhance therapeutic outcomes.

Case Studies

Several case studies provide insights into the practical applications of this compound:

StudyFocusFindings
Study 1 Anti-inflammatory effectsDemonstrated significant reduction in paw edema in carrageenan-induced inflammation models .
Study 2 Antibacterial activityShowed effectiveness against Gram-positive and Gram-negative bacteria; MIC values were determined .
Study 3 Anticancer activityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value indicating potent cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Isoxazole Moieties

Compounds sharing the N-(5-methyl-3-isoxazolyl)acetamide backbone exhibit variations in substituents that influence their properties:

Compound Name Key Structural Differences Biological/Physicochemical Notes Source
N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]acetamide Sulfonyl linkage and pyrazolopyrimidine substituent Potential kinase inhibition (inferred from pyrazolopyrimidine bioactivity)
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide Pyridopyrimidinone core with ethoxy group Likely enhanced solubility due to ethoxy substitution
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide Nitrophenyl-aminoethyl chain and pyridinecarboxamide group Nitro group may confer redox activity or toxicity

Compounds with Thioether-Acetamide Linkages

Thioether-acetamide derivatives are recurrent in bioactive molecules, as seen in:

Compound Name Core Structure Activity/Synthesis Notes Source
N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide Triazinoindole-thioacetamide High purity (>95%) via acid-amine coupling
N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-acetamide Oxadiazole-thioacetamide Acetylcholinesterase inhibition (IC₅₀ ~1–5 µM)
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-pyrimidine hybrid Synthesized via reflux with CS₂/KOH; antimicrobial potential

Key Insight : The thioether linkage in the target compound may improve membrane permeability compared to oxygen-based ethers, as seen in oxadiazole derivatives .

Pyrimidine-Containing Derivatives

Pyrimidine rings are critical for DNA/RNA interaction or enzyme inhibition:

Compound Name Pyrimidine Substitution Activity Notes Source
2-[(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide Pyrazolopyrimidine-thioacetamide Kinase inhibition (e.g., JAK/STAT pathway)
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Unsubstituted pyrimidine Broad-spectrum antimicrobial activity

Key Insight : The 4-hydroxy group on the pyrimidine ring in the target compound may confer antioxidant properties or modulate solubility, contrasting with unsubstituted or phenyl-substituted analogs .

Pharmacological Activity Comparisons

  • Antibacterial Activity : Thiadiazole derivatives (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((hexahydroquinazolin-4-yl)thio)acetamide) show efficacy against Staphylococcus aureus , suggesting the target compound’s thioether-acetamide structure may share similar mechanisms.
  • Enzyme Inhibition : Oxadiazole-thioacetamide hybrids () inhibit acetylcholinesterase, implying the target compound’s pyrimidine and isoxazole groups could target similar enzymes with enhanced specificity.
  • Synthetic Efficiency : Acid-amine coupling (as in ) typically yields >95% purity for thioacetamides, suggesting scalable synthesis for the target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the thioether linkage and amide coupling. Key intermediates are characterized via Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., 1^1H and 13^{13}C NMR) and Mass Spectrometry (MS) to verify molecular weight . Reaction conditions (temperature, solvent choice, pH) are critical for yield optimization, as seen in analogous compounds .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies involve incubating the compound under different pH buffers (e.g., pH 2–10) and temperatures (e.g., 25°C–60°C). Degradation products are monitored using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy , with kinetic modeling to determine half-life .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cell viability assays (e.g., MTT or resazurin) in cancer or inflammatory cell lines.
  • Binding affinity studies via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Advanced Research Questions

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

  • Methodological Answer : Compare analogs with modifications to the pyrimidine, isoxazole, or thioether moieties. For example:

Analog Structural Modification Observed Activity
Analog APyrimidine → ThienopyrimidineEnhanced anticancer activity
Analog BIsoxazole → OxadiazoleReduced cytotoxicity
SAR trends are validated using molecular docking to predict binding modes and free energy calculations (e.g., MM/GBSA) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. Solutions include:

  • Meta-analysis of published data to identify confounding variables.
  • Dose-response profiling to establish EC50_{50}/IC50_{50} consistency.
  • Orthogonal assays (e.g., Western blotting for target validation) to confirm mechanistic hypotheses .

Q. How can computational methods optimize reaction yields during scale-up synthesis?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and identify rate-limiting steps. Pair with Design of Experiments (DoE) to statistically optimize parameters (e.g., solvent polarity, catalyst loading). Real-time monitoring via Raman spectroscopy ensures reproducibility .

Q. What advanced techniques elucidate the compound’s pharmacokinetic (PK) profile in preclinical models?

  • Methodological Answer : Use LC-MS/MS for plasma/tissue concentration measurements in rodent models. Compartmental modeling (e.g., non-linear mixed-effects) predicts absorption/distribution. Microsomal stability assays assess hepatic metabolism, while Caco-2 cell monolayers evaluate intestinal permeability .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate off-target effects?

  • Methodological Answer : Utilize chemoproteomics (e.g., activity-based protein profiling) to identify unintended interactions. Pair with CRISPR-Cas9 knockout screens to validate target specificity. Thermal shift assays (TSA) detect protein stabilization upon binding .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data?

  • Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Machine learning classifiers (e.g., Random Forest) prioritize hit compounds .

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